molecular formula C2H5N5 B1205250 4H-1,2,4-Triazole-3,4-diamine CAS No. 38104-45-9

4H-1,2,4-Triazole-3,4-diamine

Cat. No.: B1205250
CAS No.: 38104-45-9
M. Wt: 99.1 g/mol
InChI Key: VVICLQXCPOEFTM-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole-3,4-diamine is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Mechanism of Action

Target of Action

4H-1,2,4-Triazole-3,4-diamine, also known as Guanazole , primarily targets the enzyme ribonucleoside-diphosphate reductase (EC 1.17.4.1) . This enzyme plays a crucial role in DNA synthesis, as it is responsible for the reduction of ribonucleoside diphosphates into deoxyribonucleoside diphosphates, which are the building blocks of DNA .

Mode of Action

As an inhibitor of ribonucleoside-diphosphate reductase, this compound binds to the enzyme and prevents it from catalyzing the reduction process . This interaction disrupts the production of deoxyribonucleoside diphosphates, thereby inhibiting DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA synthesis pathway . By inhibiting ribonucleoside-diphosphate reductase, the compound disrupts the conversion of ribonucleoside diphosphates into deoxyribonucleoside diphosphates . This disruption affects the downstream process of DNA synthesis, potentially leading to cell cycle arrest and apoptosis .

Result of Action

The inhibition of DNA synthesis by this compound can lead to cell cycle arrest and apoptosis , particularly in rapidly dividing cells . This makes the compound a potential antineoplastic agent , useful in the treatment of various types of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been studied as a heat-resistant energetic material, suggesting that it maintains stability and efficacy under high-temperature conditions . .

Biochemical Analysis

Biochemical Properties

4H-1,2,4-Triazole-3,4-diamine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of ribonucleoside-diphosphate reductase, an enzyme critical for DNA synthesis . This interaction inhibits the conversion of ribonucleotides to deoxyribonucleotides, thereby affecting DNA replication and cell proliferation. Additionally, this compound has been shown to bind to the heme moiety of cytochrome P450 enzymes, influencing their activity and impacting various metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting ribonucleoside-diphosphate reductase, this compound can induce cell cycle arrest and apoptosis in cancer cells . This compound also affects the expression of genes involved in oxidative stress response and apoptosis, further contributing to its antineoplastic properties . Moreover, its interaction with cytochrome P450 enzymes can alter the metabolism of various endogenous and exogenous compounds, impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of ribonucleoside-diphosphate reductase, inhibiting its activity and preventing DNA synthesis . This binding interaction is facilitated by the nitrogen atoms in the triazole ring, which form hydrogen bonds with the enzyme’s active site residues . Additionally, this compound interacts with cytochrome P450 enzymes by coordinating with the heme iron, leading to enzyme inhibition or activation depending on the specific isoform . These interactions result in changes in gene expression and metabolic flux, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained inhibition of DNA synthesis and prolonged cell cycle arrest . These long-term effects are particularly relevant in the context of cancer therapy, where continuous exposure to the compound may enhance its therapeutic efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing apoptosis and cell cycle arrest . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with cytochrome P450 enzymes, leading to the accumulation of toxic metabolites . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of various endogenous and exogenous compounds, including drugs and toxins . By inhibiting or activating specific cytochrome P450 isoforms, this compound can alter the metabolic flux and affect the levels of key metabolites . This modulation of metabolic pathways is particularly relevant in the context of drug-drug interactions and personalized medicine .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to interact with membrane transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which influence its distribution and localization . These interactions are critical for determining the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. Studies have shown that this compound predominantly localizes to the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be transported into the nucleus, where it affects DNA synthesis and gene expression . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments . Understanding these localization mechanisms is crucial for optimizing the compound’s therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

4H-1,2,4-Triazole-3,4-diamine can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with nitriles or amidines under acidic or basic conditions. For example, the reaction of hydrazine hydrate with cyanamide in the presence of a base like sodium hydroxide can yield this compound .

Another method involves the cyclization of appropriate precursors such as hydrazides and nitriles under microwave irradiation, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazole-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include triazole oxides, reduced triazoles, and substituted triazole derivatives .

Properties

IUPAC Name

1,2,4-triazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5/c3-2-6-5-1-7(2)4/h1H,4H2,(H2,3,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVICLQXCPOEFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(N1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959060
Record name 5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38104-45-9
Record name 5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the antimicrobial properties of derivatives containing the 4H-1,2,4-Triazole-3,4-diamine scaffold?

A1: Studies have explored the antimicrobial potential of various compounds derived from this compound. For instance, 4-(substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-4H-1,2,4-triazole-3-thiol, N³-(4-substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-4H-1,2,4-triazole-3,4-diamine, and N-(4-substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-1,3,4-thiadiazol-2-amine derivatives were synthesized and evaluated for their in vitro activity against gram-positive (S. aureus) and gram-negative (E. coli) bacteria. [] Notably, some compounds exhibited promising antibacterial activity comparable to standard drugs like Loxacin and Ketoconazole. [] Further research is needed to elucidate the specific mechanisms of action and explore potential applications.

Q2: Can this compound be used to synthesize energetic materials, and what are their properties?

A2: Yes, this compound serves as a building block for energetic materials. Researchers successfully synthesized 5-((1H-tetrazol-5-yl)methyl)-4H-1,2,4-triazole-3,4-diamine (TMT), a compound with low sensitivity to impact and friction, making it significantly safer to handle than traditional explosives like RDX and TNT. [] TMT also exhibits a high detonation velocity (8.417 km/s) and promising thermal decomposition behavior. [] Various salts of TMT have been investigated, revealing potential applications as propellants and gas generators due to their high thermal stability, impressive gas production, and low mechanical sensitivities. []

Q3: How is the structure of this compound derivatives elucidated?

A3: Researchers utilize various spectroscopic techniques to characterize the structure of synthesized this compound derivatives. Common methods include Infrared (IR) spectroscopy and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [] IR spectroscopy helps identify functional groups present in the molecule by analyzing the characteristic vibrations of chemical bonds. [] 1H NMR spectroscopy provides insights into the arrangement of hydrogen atoms within the molecule, further confirming the structure. [] These techniques are crucial for verifying the successful synthesis and understanding the structural properties of novel derivatives.

Q4: What is the role of single-crystal X-Ray diffraction in understanding the coordination chemistry of this compound?

A4: Single-crystal X-Ray diffraction is a powerful technique used to determine the three-dimensional structure of crystalline compounds, including metal complexes. In a study involving the synthesis and characterization of a cadmium complex with 5-methyl-4H-1,2,4-triazole-3,4-diamine as the ligand, single-crystal X-Ray diffraction revealed the distorted octahedral geometry around the cadmium atom. [] The technique also elucidated the coordination environment, showing the cadmium atom bound to two nitrogen atoms from the ligand and four chloride ions. [] This structural information is crucial for understanding the coordination chemistry and potential applications of such metal complexes.

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